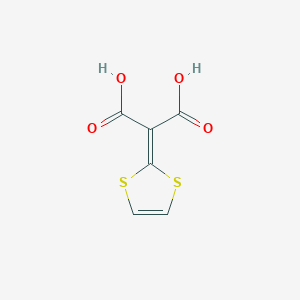

2-(1,3-Dithiol-2-ylidene)malonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4O4S2 |

|---|---|

Molecular Weight |

204.2 g/mol |

IUPAC Name |

2-(1,3-dithiol-2-ylidene)propanedioic acid |

InChI |

InChI=1S/C6H4O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H,(H,7,8)(H,9,10) |

InChI Key |

ZVMYGRZQWCIAJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C(C(=O)O)C(=O)O)S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Dithiol 2 Ylidene Malonic Acid and Its Analogs

Malonate-Based Condensation Reactions

The synthesis of 2-(1,3-dithiol-2-ylidene)malonic acid and its derivatives frequently relies on the reactivity of malonic esters and related activated methylene (B1212753) compounds. These approaches build the core structure by forming the dithiole ring around a malonate-derived backbone.

Reactions of Malonic Esters with Carbon Disulfide and Electrophilic Reagents

A primary and efficient method for synthesizing the 1,3-dithiole ring system involves the reaction of dialkyl malonates with carbon disulfide in the presence of a base. This reaction generates a key intermediate, a dialkyloxycarbonylketene dimercaptide salt. google.comgoogle.com This nucleophilic species is then typically reacted in a one-pot procedure with a suitable dielectrophile, such as a 1,2-dihaloethane, to achieve ring closure and form the desired 2-ylidene-1,3-dithiole structure. google.comresearchgate.net

The general process can be summarized as follows:

Deprotonation: A dialkyl malonate is treated with a base (e.g., potassium hydroxide, sodium hydride, or sodium alkoxide) to remove the acidic proton from the α-carbon. google.comorganicchemistrytutor.com

Addition of Carbon Disulfide: The resulting carbanion attacks carbon disulfide to form a dithiolate intermediate. google.comgoogle.com

Cyclization: The dithiolate then reacts with a 1,2-dielectrophile, such as 1,2-dibromoethane (B42909) or 1,1,2-trichloroethane, via nucleophilic substitution to form the five-membered 1,3-dithiole or 1,3-dithiolane (B1216140) ring. researchgate.netgoogle.com

For instance, reacting diisopropyl malonate with carbon disulfide in dimethylsulfoxide (DMSO) with potassium hydroxide, followed by the addition of 1,1,2-trichloroethane, yields the corresponding diisopropyl 1,3-dithiol-2-ylidene malonate. google.com Variations of this method have been developed to optimize yields and accommodate different substrates. google.comgoogle.com

Table 1: Examples of Malonate-Based Cyclization Reactions

| Malonate Precursor | Base | Electrophile | Solvent | Product |

| Diisopropyl malonate | Potassium hydroxide | 1,1,2-Trichloroethane | DMSO | Diisopropyl 1,3-dithiol-2-ylidene malonate google.com |

| Diethyl malonate | Sodium metal / t-butanol | 1,2-Dibromo-1-chloroethane | t-Butanol | 4-Bromo-1,3-dithiolan-2-ylidene malonic acid ester google.com |

| Diisopropyl malonate | Potassium hydroxide | 1,1-Dichloroethylene | DMSO | Diisopropyl 1,3-dithiol-2-ylidene malonate google.com |

Preparation of Activated Methylene Compounds as Precursors

The success of the aforementioned condensation reactions hinges on the use of "activated methylene compounds." These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as carbonyls, esters, or nitriles. youtube.com The presence of two EWGs significantly increases the acidity of the methylene protons (α-hydrogens), making them susceptible to deprotonation by moderately strong bases like sodium ethoxide. wikipedia.orgmasterorganicchemistry.com

The most common activated methylene compounds used in these syntheses include:

Diethyl malonate (DEM): A widely used and commercially available precursor. libretexts.org Its enolate is stabilized by resonance across both ester carbonyl groups. organicchemistrytutor.com

Malononitrile: Another highly reactive precursor where two nitrile groups activate the methylene protons. youtube.com

Ethyl acetoacetate (B1235776) (EAA): Features a ketone and an ester group, also providing the necessary acidity for enolate formation. youtube.com

The malonic ester synthesis is a classic organic reaction that leverages this reactivity. libretexts.org In the context of forming dithiole derivatives, the malonic ester is deprotonated to form a nucleophilic enolate, which initiates the reaction sequence with carbon disulfide. organicchemistrytutor.comyoutube.com The choice of the ester group (e.g., ethyl vs. isopropyl) can be tailored, but it is common to use a base corresponding to the ester's alcohol (e.g., sodium ethoxide with diethyl malonate) to prevent transesterification. wikipedia.org These precursors are fundamental as they provide the dicarbonyl fragment that becomes the malonic acid moiety on the final product. nih.govresearchgate.net

Strategies Employing Dithiolium and Dithiolane Intermediates

An alternative synthetic approach involves the formation or modification of pre-existing sulfur-containing heterocycles like 1,3-dithiolium salts or 1,3-dithiolanes.

Ring-Closure Reactions for 1,3-Dithiol-2-ylidene Formation

The 1,3-dithiole ring, a key component of the target molecule, can be constructed through various cyclization strategies. One prominent method involves the reaction of α-haloketones with xanthate esters. psu.eduresearchgate.net The process typically proceeds through an acid-catalyzed cyclization of an α-ketoxanthate ester intermediate to yield a 1,3-dithiol-2-one (B14740766). psu.eduresearchgate.net

Another effective route utilizes disubstituted alkynes, which react with reagents like diisopropyl xanthogen disulfide in the presence of a radical initiator to form 4,5-disubstituted-1,3-dithiol-2-ones. researchgate.netnih.gov These dithiol-2-ones are stable precursors that can be further modified. The reaction of phosphorus oxychloride with 1,2-dithiol-3-ones in the presence of an active methylene compound can also lead to a condensation reaction, forming a dithiolylidene derivative directly. chempedia.info

Conversion of Dithiol-2-thiones and Dithiolanes

Existing 1,3-dithiole derivatives can be chemically transformed into the desired ylidene structures. For example, 1,3-dithiolane-2-thiones (containing a C=S group) and 1,3-dithiolan-2-ones (containing a C=O group) are versatile intermediates. uniupo.it There are established procedures for converting 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones. uniupo.it Furthermore, the ring-opening of 1,3-dithiol-2-one systems has been shown to be a reversible process, highlighting the dynamic chemistry of these heterocycles. researchgate.netrsc.orgnih.gov Reaction of cis-perhydro-1,3-benzodithiol-2-one with potassium O-methyl dithiocarbonate can yield the corresponding 2-thione derivative, demonstrating the interchangeability of the C=O and C=S groups, which is a key step in functionalizing the 2-position of the dithiole ring. rsc.org

Development of Odorless Thiol Equivalents for Thioacetalization

A significant practical challenge in sulfur chemistry is the pungent, unpleasant odor of thiols. To circumvent this issue, researchers have developed a range of odorless thiol equivalents for use in reactions like thioacetalization, a fundamental process for forming dithioacetals and related structures. acs.org Thioacetalization typically involves the acid-catalyzed reaction of a carbonyl compound with thiols. wikipedia.org

Instead of using volatile and malodorous dithiols directly, stable, non-thiolic reagents can be employed to deliver the dithiol unit. These equivalents react under specific conditions to release the thiol functionality in situ or to transfer the dithioacetal group directly. researchgate.netresearchgate.net

Prominent examples of such odorless reagents include:

2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid: This compound serves as an odorless and effective 1,3-propanedithiol (B87085) equivalent, reacting with various carbonyl compounds in the presence of acetyl chloride to form dithioacetals in high yields. researchgate.net

2- acs.orgresearchgate.netDithian-2-ylidene-3-oxo-butanamide: Synthesized and investigated as a non-thiolic, odorless equivalent of 1,3-propanedithiol for the conversion of aldehydes and ketones into their corresponding dithianes. researchgate.net

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Used as an odorless propane-1,3-dithiol equivalent in acid-promoted thioacetalization under solvent-free conditions. researchgate.netorganic-chemistry.org

These reagents offer high chemoselectivity, often allowing for the selective protection of aldehydes over ketones. researchgate.net The development of such compounds represents a significant advancement, making the synthesis of dithiole and dithiane derivatives more practical and environmentally friendly. acs.orgresearchgate.net

Preparation and Reactivity of Dithian-2-ylidene Malonic Acid Derivatives

The synthesis of this compound derivatives can be achieved through several key methodologies. One established method involves the reaction of malonic acid esters with carbon disulfide in the presence of a base, such as sodium hydride or sodium alcoholate, to form a dithiolate intermediate. google.com This intermediate is then reacted with a 1,2-dihaloethane to yield the final 1,3-dithiol-2-ylidene malonate. google.com

An alternative approach begins with the reaction of malonic ester and a 1,3-dithiolium salt in the presence of a base like sodium hydride or potassium hydroxide. However, this method has been noted for its lower yields, typically in the range of 30-50%. google.com

More convenient procedures have been developed for the synthesis of related analogs such as 2-(1,3-dithiolan-2-ylidene)malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides. These can be prepared from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes. researchgate.net A one-pot synthesis has also been developed, which involves the reaction of carbon disulfide with compounds containing active methylene groups in the presence of sodium ethylate, followed by the addition of 1,2-dichloroalkanes to the reaction mixture. researchgate.net

The reactivity of these compounds is centered around the dithiane and ylidene functionalities. The dithiane ring can be deprotonated at the 2-position using strong bases like butyllithium (B86547) to form a nucleophilic lithiated intermediate. uwindsor.ca This intermediate is a key component in carbon-carbon bond-forming reactions with various electrophiles. uwindsor.ca

| Starting Materials | Reagents | Product | Yield | Reference |

| Malonic acid ester, Carbon disulfide | 1. Base (e.g., Sodium hydride) 2. 1,2-Dihaloethane | 1,3-Dithiol-2-ylidene malonate | Not specified | google.com |

| Malonic ester, 1,3-Dithiolium salt | Base (e.g., Sodium hydroxide) | 1,3-Dithiol-2-ylidene malonate | 30-50% | google.com |

| Disodium alk-1-ene-1,1-dithiolates, 1,2-Dichloroalkanes | - | 2-(1,3-Dithiolan-2-ylidene)malononitriles / acetamides | 10-30% | researchgate.net |

| Carbon disulfide, Methylene-active compounds | 1. Sodium ethylate 2. 1,2-Dichloroalkanes | 2-Ylidene-1,3-dithiolanes | Not specified | researchgate.net |

Mechanistic Insights into Thioacetalization using These Reagents

The formation of the 1,3-dithiolane or dithiane ring is a fundamental process known as thioacetalization. This reaction is generally understood to be an acid-catalyzed process. researchgate.net The mechanism involves the condensation of a carbonyl compound, or a reactive equivalent, with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol. researchgate.netorganic-chemistry.org

The catalytic cycle is initiated by the protonation of the carbonyl oxygen by a Brønsted or Lewis acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the thiol groups from the dithiol then attacks the activated carbonyl carbon, forming a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly reactive sulfenium ion. The second thiol group within the same molecule then attacks this electrophilic center, leading to ring closure and the formation of the dithiolane or dithiane ring after deprotonation of the catalyst.

Various catalysts have been employed to promote this reaction efficiently, including:

p-Toluenesulfonic acid with silica (B1680970) gel organic-chemistry.org

Perchloric acid adsorbed on silica gel (HClO4-SiO2) organic-chemistry.org

Praseodymium triflate organic-chemistry.org

Water-stable Brønsted acidic ionic liquids organic-chemistry.org

Hafnium trifluoromethanesulfonate (B1224126) organic-chemistry.org

Iron catalysts organic-chemistry.org

This thioacetalization is a reversible reaction, and for optimal yields, the removal of water is often necessary to drive the equilibrium towards the product. researchgate.net

Modular Synthesis of Functionalized this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the modular synthesis of more complex, functionalized derivatives. A notable example is the synthesis of functionalized 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives, which act as two-electron π-donors. rsc.org In a specific application, a covalent diad system was created by linking the 9-(1,3-dithiol-2-ylidene)thioxanthene unit to a C60 fullerene molecule. This sophisticated molecular architecture was designed to exhibit ambipolar characteristics in an Organic Field Effect Transistor (OFET). rsc.org The synthesis demonstrates a modular approach where the dithiol-ylidene fragment is integrated with another functional moiety (thioxanthene) to build a larger, electronically active system.

This modular strategy allows for the systematic modification of the electronic and physical properties of the target molecule by introducing different functional groups onto the dithiol-ylidene core or by coupling it with other molecular systems.

| Core Structure | Functional Moiety | Resulting Derivative | Application | Reference |

| 9-(1,3-Dithiol-2-ylidene)thioxanthene | C60 Fullerene | Covalent 9-(1,3-dithiol-2-ylidene)thioxanthene–C60 diad | Ambipolar Organic Field Effect Transistor (OFET) | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 2 1,3 Dithiol 2 Ylidene Malonic Acid Systems

Electronic Activation and Nucleophilic/Electrophilic Behavior

The 2-(1,3-dithiol-2-ylidene)malonic acid system is characterized by a significant charge polarization. The 1,3-dithiole portion of the molecule is an electron-donating group, capable of stabilizing a positive charge through resonance, involving the lone pairs on the sulfur atoms. This makes the exocyclic ylidene carbon atom nucleophilic. This nucleophilicity is a key feature of ketene (B1206846) dithioacetals, which readily react with various electrophiles. researchgate.net

Applications in Carbonyl Compound Transformation

A significant application of this compound and its derivatives is in the transformation of carbonyl compounds, particularly in thioacetalization reactions. These reagents can serve as odorless and stable precursors to 1,2-ethanedithiol (B43112).

This compound and related ketene dithioacetals are effective reagents for the protection of carbonyl groups as 1,3-dithiolanes. nih.gov This transformation is valuable in multi-step synthesis where carbonyl groups need to be masked. The reaction proceeds under acidic conditions, where the ketene dithioacetal is hydrolyzed to release the corresponding dithiol in situ, which then reacts with the carbonyl compound.

A key advantage of this system is the high degree of chemoselectivity observed in the thioacetalization of aldehydes in the presence of ketones. researchgate.netacs.org Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This intrinsic reactivity difference is exploited to achieve selective protection. researchgate.netnih.gov For example, various aldehydes can be efficiently converted to their corresponding 1,3-dithiolanes while ketones remain unreacted under the same conditions. This selectivity is a valuable tool in the synthesis of complex molecules containing multiple carbonyl functionalities.

| Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | 2-(1,3-Dithian-2-ylidene)malonic acid | p-Dodecylbenzenesulfonic acid, water | 2-Phenyl-1,3-dithiane | High | nih.gov |

| 4-Nitrobenzaldehyde | Cyclohexanone | 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | p-Dodecylbenzenesulfonic acid, water | 2-(4-Nitrophenyl)-1,3-dithiane | High | nih.gov |

| Various Aldehydes | Various Ketones | 1,2-Ethanedithiol | Iodine (catalyst) | Corresponding 1,3-Dithiolanes | Excellent | nih.govacs.org |

This table presents representative examples of the chemoselective thioacetalization of aldehydes over ketones using dithiol equivalents.

The stereochemical outcomes of thioacetalization reactions are an important consideration, particularly when dealing with chiral substrates or reagents. While extensive research on the specific stereochemical control exerted by chiral this compound derivatives is not widely documented in readily available literature, general principles of stereoselective synthesis apply.

The formation of diastereomeric thioacetals can occur when a chiral carbonyl compound reacts with a dithiol. The facial selectivity of the nucleophilic attack by the dithiol on the carbonyl group is influenced by the existing stereocenter(s) in the substrate, following models such as Cram's rule or the Felkin-Anh model.

In reactions involving silyl (B83357) ketene acetals, which share structural similarities, the stereoselectivity of the addition to electrophiles has been shown to be dependent on the nucleophilicity of the reagent and the reaction conditions. nih.gov For instance, reactions of more nucleophilic silyl ketene acetals can exhibit different diastereoselectivity compared to their less reactive counterparts. nih.gov By analogy, the development of chiral, non-racemic 1,3-dithiole derivatives could potentially lead to enantioselective thioacetalization methods, although this remains an area for further investigation.

Reactions at the Malonate Backbone

The malonate portion of the molecule is a reactive handle that allows for further functionalization through enolate chemistry and is also susceptible to decarboxylation.

The carbon atom situated between the two carboxyl groups of the malonate is acidic, and its protons can be removed by a suitable base to form a resonance-stabilized enolate. libretexts.orgegyankosh.ac.in In the case of malonic esters, such as diethyl malonate, this enolate is a cornerstone of the malonic ester synthesis, a classic method for preparing carboxylic acids. libretexts.orgpressbooks.pubwikipedia.org The enolate acts as a potent nucleophile that can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond. libretexts.orglibretexts.org

For this compound itself, the presence of the acidic carboxylic acid protons complicates enolate formation at the central carbon, as these would be deprotonated first by a strong base. Therefore, such C-C bond-forming reactions are typically carried out on the corresponding ester derivatives, for example, diethyl 2-(1,3-dithiol-2-ylidene)malonate. google.com The process involves:

Enolate Formation: Treatment of the malonic ester derivative with a base like sodium ethoxide abstracts an α-hydrogen to form the nucleophilic enolate. libretexts.org

Alkylation: The enolate attacks an alkyl halide (typically primary or methyl) to form an α-substituted malonic ester. libretexts.org This step can be repeated to achieve dialkylation. libretexts.orgwikipedia.org

This sequence allows for the introduction of various alkyl groups onto the malonate backbone, significantly increasing the molecular complexity.

Malonic acids and their substituted derivatives are well-known for undergoing decarboxylation upon heating, a reaction that is unique to compounds with a carbonyl group at the β-position to the carboxylic acid. libretexts.orgmasterorganicchemistry.com The decarboxylation of this compound or its alkylated derivatives (after hydrolysis of the ester groups) proceeds through a characteristic mechanism.

The reaction is initiated by the formation of a cyclic, six-membered transition state involving one of the carboxylic acid groups and the carbonyl oxygen of the other. masterorganicchemistry.comjove.com This concerted process involves an internal electron rearrangement that leads to the cleavage of a C-C bond, releasing carbon dioxide and forming an enol intermediate. jove.com This enol then rapidly tautomerizes to the more stable final product, which is a substituted acetic acid. jove.comrsc.orgrsc.org

Coordination Chemistry: Metal Complexation through Dithiol Functionality

The dithiol functionality inherent in derivatives of this compound provides a versatile platform for the construction of novel metal complexes. The sulfur atoms of the 1,3-dithiol ring can act as effective donor atoms for a wide range of metal ions. The coordination chemistry of these systems is often centered around the transformation of the 1,3-dithiol-2-ylidene moiety into a 1,2-dithiolene ligand, which is a well-established and highly studied class of coordinating agents in inorganic chemistry. researchgate.neted.ac.uk

The process typically involves the cleavage of the 1,3-dithiol-2-one (B14740766) or a related precursor to generate a dithiolate species. For instance, the opening of 1,3-dithiol-2-one fragments using a nucleophile like sodium methanolate can yield 1,2-dithiolate ligands that are readily available for metal coordination. researchgate.net These dithiolate ligands, characterized by the presence of two adjacent sulfur donor atoms, can chelate to a metal center, forming stable five-membered rings. This chelation effect contributes to the thermodynamic stability of the resulting metal complexes.

The coordination geometry of the resulting metal-dithiolene complexes can vary significantly depending on the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. Common geometries observed for bis(dithiolene) complexes include square-planar or distorted-tetrahedral arrangements. researchgate.net In the case of tris(dithiolene) complexes, the coordination geometry typically ranges from trigonal-prismatic to octahedral. researchgate.net

An example of this reactivity is the synthesis of heteroleptic bis(cyclopentadienyl)dithiolene titanium complexes from tetrathiafulvalene (B1198394) (TTF) derivatives bearing 1,3-dithiol-2-one fragments. researchgate.net The reaction demonstrates the effective transformation of the dithiol-2-one into a coordinating dithiolate ligand. The versatility of dithiolate ligands is further highlighted by their ability to coordinate to a variety of transition metals, including but not limited to nickel, copper, gold, and platinum. researchgate.netresearchgate.net The resulting complexes often exhibit interesting electronic and magnetic properties, stemming from the non-innocent nature of the dithiolene ligand, where the ligand itself can exist in different redox states. researchgate.netnih.gov

The coordination can also be influenced by the pH of the reaction medium, which can dictate the protonation state of the ligand and thus its coordinating ability. This pH-dependent coordination has been observed in other systems with multiple potential coordination sites, allowing for site-selective metal binding. nih.gov While not explicitly detailed for this compound itself, this principle could potentially be applied to control complexation involving the carboxylate groups versus the dithiol functionality.

Table 1: Examples of Metal Complexation with Dithiolate Ligands This table is interactive and can be sorted by clicking on the column headers.

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Titanium (Ti) | bis(cyclopentadienyl)dithiolene | Not Specified | researchgate.net |

| Copper (Cu) | bis(dithiolene) | Square-Planar (distorted) | researchgate.net |

| Gold (Au) | bis(dithiolene) | Square-Planar (distorted) | researchgate.net |

| Platinum (Pt) | bis(dithiolene) | Square-Planar (distorted) | researchgate.net |

| Nickel (Ni) | bis(dithiolene) | Square-Planar | researchgate.net |

| Molybdenum (Mo) | oxo-Mo(IV) with two dithiolene ligands | Distorted | nih.gov |

Intramolecular Charge Transfer and Redox Properties of Derivatives

Derivatives of this compound are structurally related to tetrathiafulvalene (TTF), a molecule renowned for its strong electron-donating capabilities and well-defined, reversible redox behavior. mdpi.com This structural similarity imparts fascinating electronic properties to its derivatives, including the capacity for intramolecular charge transfer (ICT) and rich electrochemistry.

The core 1,3-dithiol-2-ylidene moiety acts as a potent electron donor (D), and when conjugated with an electron acceptor (A) group, it can form D-π-A type chromophores. worktribe.com Upon photoexcitation, these molecules can exhibit an intramolecular charge transfer from the electron-rich dithiolylidene portion to the electron-accepting moiety. This ICT process leads to the formation of a charge-separated excited state, which often results in a large Stokes shift in the fluorescence spectrum and a significant dipole moment in the excited state. nih.govnih.gov In some symmetric systems, such as dyads of similar chromophores, symmetry-breaking intramolecular charge transfer can occur in the excited state. rsc.org

The redox properties of these derivatives are typically investigated using electrochemical techniques like cyclic voltammetry. rsc.org Similar to TTF, these compounds can undergo sequential oxidation steps. The neutral form of a TTF derivative can be oxidized in two reversible one-electron steps to form a stable radical cation (TTF•+) and then a dication (TTF2+). mdpi.comnih.gov These oxidation processes are directly associated with the intramolecular charge transfer characteristics of the oxidized species. nih.gov The redox potentials can be tuned by modifying the substituents on the TTF core, with electron-withdrawing groups making oxidation more difficult (shifting potentials to more positive values) and electron-donating groups facilitating it.

The electrochemical behavior can also be influenced by the surrounding environment. For example, the presence of certain anions can selectively stabilize the cationic species through non-covalent interactions like halogen bonding, leading to shifts in the observed redox potentials. rsc.org Furthermore, the redox properties can differ between organic and aqueous media. In aqueous electrolytes, the electrochemical behavior of TTF derivatives can be more complex, sometimes showing more than the two standard oxidation steps observed in organic solvents. mdpi.com

Table 2: Electrochemical Data for Selected TTF Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Type | Oxidation/Reduction Events | Potential (V vs. Fc+/Fc) | Comments | Reference |

|---|---|---|---|---|

| TTF-based [FeFe] Hydrogenase Mimic | Oxidation (TTF moiety) | 0.26 | Reversible wave | nih.gov |

| TTF-based [FeFe] Hydrogenase Mimic | Reduction | -1.53, -1.82, -2.10 | Irreversible and quasi-reversible waves | nih.gov |

| Extended TTF (exTTF) based complex | Oxidation (exTTF fragment) | 0.19 | Reversible wave | nih.gov |

| Extended TTF (exTTF) based complex | Oxidation (exTTF fragment) | 0.33 | Reversible wave | nih.gov |

| Iodo-tetrathiafulvalene (I-TTF) | Oxidation (I-TTF0/1+) | Varies with halide addition | Shifts observed upon halide binding | rsc.org |

| Iodo-tetrathiafulvalene (I-TTF) | Oxidation (I-TTF1+/2+) | Varies with halide addition | Shifts observed upon halide binding | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 1,3 Dithiol 2 Ylidene Malonic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional and two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) resonances, which in turn confirms the molecular structure of 2-(1,3-dithiol-2-ylidene)malonic acid and its derivatives. researchgate.net The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

For the this compound skeleton, the key resonances can be predicted based on analogous structures. researchgate.net The protons of the ethylene (B1197577) bridge in the 1,3-dithiol ring are expected to appear as a singlet or a multiplet in the region of δ 3.0-4.0 ppm. The vinyl proton attached to the malonic acid moiety would likely resonate further downfield. The acidic protons of the two carboxylic acid groups are expected to show a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its observation can be dependent on the solvent used.

In the ¹³C NMR spectrum, the carbons of the dithiol ring's ethylene bridge would appear in the aliphatic region. The exocyclic double bond carbons (the ylidene carbon and the dithiol ring C2) are expected in the δ 110-140 ppm range. A key signal for structural confirmation is the quaternary carbon of the C=S group, if present in a thione derivative, which appears significantly downfield. mdpi.com The carbonyl carbons of the malonic acid group would resonate at the far downfield end of the spectrum, typically in the δ 165-185 ppm region. hmdb.ca The specific chemical shifts can be definitively assigned using two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals through one-bond or multiple-bond couplings, respectively. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10.0 (broad s, 2H) | ~170 |

| Malonic CH | ~7.5 (s, 1H) | ~115 |

| Ylidene Carbon (=C -(COOH)₂) | - | ~120 |

| Dithiol C2 (=C S₂) | - | ~130 |

| Dithiol CH₂ (S-C H₂-C H₂-S) | ~3.5 (s, 4H) | ~40 |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the investigation of molecular flexibility and conformational changes. unibas.it For derivatives of this compound, DNMR can provide insights into several dynamic processes.

One potential area of study is the rotational barrier around the exocyclic carbon-carbon double bond. Due to steric hindrance and electronic effects, this rotation may be restricted, leading to the existence of different conformers or rotamers. By recording NMR spectra over a range of temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. unibas.it From this data, the energy barrier (activation energy) for the rotational process can be calculated, providing quantitative information about the molecule's conformational stability.

Another dynamic process that could be investigated is the conformational flexibility of the 1,3-dithiol ring itself. Saturated five-membered rings like this can undergo pseudorotation or ring-inversion processes. Low-temperature NMR experiments might "freeze out" these conformations, leading to the splitting of signals that appear averaged at room temperature. unibas.it Analyzing these changes allows for the characterization of the ring's preferred conformation and the energy barriers associated with its interconversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

In the IR spectrum of this compound, a very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carboxyl group would be prominent, typically appearing around 1700-1725 cm⁻¹. The C=C stretching vibration of the dithiolylidene system is expected in the 1500-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations from the dithiol ring typically give rise to weaker bands in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

The Raman spectrum would also show these characteristic vibrations. The C=C and C-S stretching modes, involving more polarizable bonds, often produce strong signals in the Raman spectrum, which can be useful for confirming the dithiol structure. biointerfaceresearch.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |

| Alkene (C=C) | Stretching | 1500 - 1600 | Medium |

| Dithiol (C-S) | Stretching | 600 - 800 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. Compounds containing conjugated π-systems, such as this compound, typically exhibit strong absorption in the UV-Vis region due to π→π* electronic transitions. researchgate.net The core chromophore, consisting of the dithiolylidene group conjugated with the malonic acid moiety, is expected to result in an intense absorption band.

The position of the maximum absorption wavelength (λ_max) is sensitive to the molecule's environment, a phenomenon known as solvatochromism. nih.gov This refers to the change in the color of a solution when the solvent is changed. nih.gov This behavior arises from the differential stabilization of the ground and excited electronic states by the solvent. A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is negative solvatochromism. nih.gov By studying the UV-Vis spectra of this compound derivatives in a series of solvents with varying polarities, one can gain insight into the nature of the electronic transition and the change in dipole moment upon excitation. mjcce.org.mk

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) Illustrating Solvatochromic Behavior

| Solvent | Polarity (ET(30)) | Hypothetical λ_max (nm) |

| Hexane | 31.0 | 350 |

| Dichloromethane | 41.1 | 365 |

| Acetonitrile | 46.0 | 372 |

| Methanol | 55.5 | 380 |

Note: Values are for illustrative purposes to demonstrate a potential positive solvatochromic trend.

Photoluminescence spectroscopy involves the absorption of photons by a molecule (excitation) followed by the emission of photons as the molecule returns to its ground state. Many organic molecules with extended conjugated systems exhibit fluorescence, which is a form of photoluminescence. Derivatives of this compound, with their conjugated π-electron system, may possess fluorescent properties.

A photoluminescence study would involve measuring both the excitation and emission spectra. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift. The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. rsc.org The photoluminescent properties of these compounds can be tuned by chemical modification, such as introducing electron-donating or electron-withdrawing groups to the molecular framework, which can alter the energy of the frontier molecular orbitals and influence the emission wavelength and intensity.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. This technique provides the high-accuracy mass measurement of a molecule's ionized form, allowing for the determination of its elemental formula and corroboration of its structure.

In the analysis of these compounds, techniques such as electrospray ionization (ESI) are often employed to generate molecular ions with minimal fragmentation. The resulting high-resolution mass spectrum allows for the determination of the experimental monoisotopic mass, which can then be compared to the calculated theoretical mass. For instance, the analysis of various 2-thioxo-1,3-dithiol-carboxamides, which are structurally related to the target compounds, has successfully utilized HRMS to confirm their intended structures and integrity.

The fragmentation patterns observed in the mass spectra of malonate derivatives also provide crucial structural information. A common fragmentation pathway for 2-substituted diethyl malonate derivatives is the characteristic loss of the diethyl malonate moiety. mdpi.com The fragmentation ions are highly characteristic of the substituents on the malonate, often creating a "fingerprint" pattern that can be used for identification purposes. mdpi.com While a molecular ion peak is typically observed for aryl derivatives, its intensity can vary depending on the stability of the substituent. mdpi.com

Below is a table summarizing the expected high-resolution mass spectrometry data for a representative derivative, diethyl 2-(1,3-dithiol-2-ylidene)malonate.

Interactive Data Table: HRMS Data for Diethyl 2-(1,3-dithiol-2-ylidene)malonate

| Parameter | Value |

| Molecular Formula | C9H12O4S2 |

| Calculated Monoisotopic Mass | 248.0177 u |

| Ionization Mode | ESI-MS |

| Expected Ion | [M+H]+, [M+Na]+ |

| Expected [M+H]+ m/z | 249.0255 |

| Expected [M+Na]+ m/z | 271.0074 |

Note: The data in this table is calculated based on the molecular formula and has not been derived from experimental results in the provided search snippets.

Single-Crystal X-ray Diffraction for Solid-State Architectures

Single-Crystal X-ray Diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound derivatives, offering definitive proof of their solid-state architectures.

The crystal structure of a closely related compound, diisopropyl (1,3-dithiolan-2-ylidene)malonate, reveals significant details about the molecular conformation and packing. In this derivative, the 1,3-dithiolane (B1216140) ring adopts a half-chair or twist conformation. The bond lengths of the sulfur-carbon bonds within the dithiolane ring can differ, indicating variations in their electronic environments.

Intermolecular interactions play a key role in the solid-state packing of these molecules. In the case of diisopropyl (1,3-dithiolan-2-ylidene)malonate, C—H···O intermolecular interactions link the molecules into chains. Additionally, short S···S intermolecular contacts are observed, which further stabilize the crystal structure. Such non-covalent interactions are critical in understanding the supramolecular chemistry of these compounds. The study of related tetrathiafulvalene (B1198394) derivatives with fused 1,3-dithiole rings also highlights the importance of S···S and S···N heteroatom contacts in influencing the dimensionality of the solid-state structure. researchgate.net

The planarity of the molecular framework is another important aspect revealed by X-ray diffraction. For instance, in 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde, the molecular framework is nearly planar, which facilitates π-stacking interactions between molecules. nih.gov

The following table presents crystallographic data for diisopropyl (1,3-dithiolan-2-ylidene)malonate as a representative example.

Interactive Data Table: Crystallographic Data for Diisopropyl (1,3-dithiolan-2-ylidene)malonate

| Parameter | Value |

| Molecular Formula | C12H18O4S2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

| Key Intermolecular Interactions | C—H···O, S···S contacts |

Computational and Theoretical Studies on 2 1,3 Dithiol 2 Ylidene Malonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the molecular characteristics of 2-(1,3-Dithiol-2-ylidene)malonic acid. These calculations provide a basis for understanding its electronic nature and structural possibilities.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. rsc.orgorganic-chemistry.org A small gap suggests that the molecule can be easily excited and is therefore more reactive. rsc.org

In studies of related 2-thioxo-1,3-dithiol derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have shown that the HOMO and LUMO are primarily localized on the 1,3-dithiole ring. mdpi.com This localization indicates that the dithiole moiety is the most reactive region of the molecule, acting as the principal site for charge transfer interactions. mdpi.com The electron-withdrawing malonic acid group attached to the ylidene carbon further influences the electronic distribution, enhancing the electrophilic character of the exocyclic double bond. The dual electronic nature of the 1,4-dithiafulvene (DTF) unit, a core part of the molecule, allows it to act as both an electron donor, forming a stable 6π-aromatic 1,3-dithiolium ring, and as an electron-withdrawing group. rsc.org

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | The energy of the HOMO is related to the ionization potential. A higher energy level indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | The energy of the LUMO is related to the electron affinity. A lower energy level indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap signifies low kinetic stability and high chemical reactivity. organic-chemistry.org A large gap implies high stability. |

| Electron Density | The distribution of electrons across the molecule. | In related dithiole compounds, the HOMO and LUMO are concentrated on the dithiole ring, making it the primary reactive site. mdpi.com |

A crucial aspect of conformational analysis for polar molecules is the proper treatment of intramolecular interactions. In computational modeling, ignoring electrostatics can be a strategy to prevent "electrostatic collapse," where polar ends of a molecule are artificially forced together in the gas phase. researchgate.net However, for accurate energy landscapes, especially in solution, solvation models are essential to describe the interplay between intramolecular hydrogen bonding and interactions with solvent molecules. The study of flexible molecules often requires the analysis of multiple conformations to understand their structure-activity relationships fully. researchgate.net

Investigation of Tautomerism and Isomerization Pathways

The malonic acid moiety of the title compound can undergo keto-enol tautomerization. While the dicarboxylic acid (keto) form is generally predominant, the enol form, characterized by a C=C double bond and a hydroxyl group, can also exist. Computational studies on malonic acid itself have provided significant insights into this equilibrium. nih.govosti.gov

Using DFT calculations (B3LYP/6-31G(d,p)), researchers have shown that while the keto form is more stable in bulk solution, the equilibrium can shift to favor the enol tautomer when malonic acid exists as a concentrated particle, such as in atmospheric aerosols under low humidity. nih.govosti.gov This shift is critical for understanding the atmospheric chemistry of dicarboxylic acids. Visualization of calculated vibrational modes helps in assigning experimental infrared peaks, with keto isomer peaks appearing in the 1710–1750 cm⁻¹ range and enol peaks identified in the 1690–1710 cm⁻¹ range. nih.gov

Table 2: Tautomeric Forms of the Malonic Acid Moiety

| Tautomer | Key Structural Feature | Relative Stability |

|---|---|---|

| Keto Form | Contains two C=O (carbonyl) groups. | Favored in solution with a high water-to-solute ratio. osti.gov |

| Enol Form | Contains one C=C-OH group. | Becomes the major tautomer in concentrated particles at low humidity. osti.gov |

Modeling of Solvation Effects on Electronic and Structural Properties

Solvation can profoundly influence the structure, stability, and reactivity of polar molecules like this compound. Computational solvation models are used to simulate these effects. These models range from implicit continuum models, which treat the solvent as a uniform dielectric, to explicit models that consider individual solvent molecules.

For dicarboxylic acids, it has been shown that fully implicit solvation models can be inadequate. nih.gov Mixed discrete-continuum models, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, provide significantly more accurate results for properties like pKa values. nih.gov In studies of tautomerism, explicitly including solvent molecules (e.g., methanol) that can form hydrogen bonds with the solute has been shown to yield computational results that correlate well with experimental observations. rsc.org

Theoretical Prediction of Redox Potentials and Electrochemical Behavior

The 1,3-dithiole core of the molecule is a well-known redox-active unit, famously forming the basis for tetrathiafulvalene (B1198394) (TTF), a prominent organosulfur electron donor. nih.gov This suggests that this compound will also exhibit interesting electrochemical behavior. The dithiole ring can undergo two sequential and reversible one-electron oxidations to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺). nih.gov These oxidation processes occur at relatively low potentials. nih.gov

Computational electrochemistry can predict these redox potentials. rsc.org This is typically done by calculating the free energy change of the relevant half-reaction using a thermodynamic cycle that combines gas-phase ionization energies with solvation free energies of the different oxidation states. umn.edu These theoretical predictions are crucial for designing new materials with specific electronic properties, such as molecular conductors and switches. rsc.orgchemscene.com

Table 3: Redox States of the 1,3-Dithiole Core

| Oxidation State | Description | Key Property |

|---|---|---|

| Neutral | The ground state of the 1,3-dithiole ring. | Strong electron donor. |

| Radical Cation | Formed by a one-electron oxidation. | A stable organic radical. nih.gov |

| Dication | Formed by a two-electron oxidation. | Represents the fully oxidized state of the dithiole core. nih.gov |

Reaction Mechanism Studies using Computational Approaches

DFT calculations are a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and reaction intermediates. unimib.it For molecules related to this compound, computational methods have been used to propose mechanisms for their synthesis. For instance, the mechanism for a coupling reaction between 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid and an amino acid has been suggested based on DFT studies. mdpi.com The process involves the activation of a carboxyl group, formation of an intermediate, and subsequent reaction to form the final amide bond. mdpi.com Such studies can help optimize reaction conditions and predict the feasibility of synthetic pathways for new derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the solid state and their interactions in solution are governed by a network of non-covalent forces. For this compound, computational and theoretical studies predict the presence of significant intermolecular interactions, primarily hydrogen bonding and π-stacking, which dictate its crystal packing and influence its physical properties.

The molecular structure of this compound, featuring both hydrogen-bond donors (the carboxylic acid groups) and acceptors (the oxygen and sulfur atoms), as well as a π-rich dithiole ring system, creates a predisposition for a variety of intermolecular contacts.

Hydrogen Bonding

The most prominent intermolecular interaction expected for this compound is the hydrogen bonding between the carboxylic acid moieties. Malonic acid itself is known to form strong hydrogen bonds. wikipedia.org In the case of this compound, the two carboxylic acid groups can engage in robust intermolecular hydrogen bonding, often leading to the formation of dimeric structures or extended chains. These interactions typically involve the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring molecule.

Table 1: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Predicted D-A Distance (Å) |

| O | H | O | Strong Hydrogen Bond | 2.5 - 2.8 |

| C | H | O | Weak Hydrogen Bond | 3.0 - 3.5 |

| C | H | S | Weak Hydrogen Bond | 3.2 - 3.8 |

Note: The data in this table are predictive and based on typical bond distances found in related crystal structures.

π-Stacking Interactions

The planar, electron-rich 1,3-dithiole ring is a prime candidate for π-stacking interactions. In the solid state, these rings are expected to arrange in a parallel or parallel-displaced fashion, contributing to the cohesion of the crystal structure. The π-π stacking distance between the centroids of the dithiole rings is a critical parameter for the stability of such interactions. In derivatives of tetrathiafulvalene, which contains the 1,3-dithiole moiety, π-stacking distances are observed to be in the range of 3.4 to 3.8 Å. nih.gov

These stacking interactions are a result of attractive, non-covalent forces between aromatic rings. They are crucial in the formation of layered structures, a common motif in the crystal packing of planar molecules containing π-systems. Computational studies on similar aromatic systems have shown that these interactions are dispersion-dominated. mdpi.com The interplay between π-stacking of the dithiole rings and the hydrogen-bonding network of the malonic acid groups will ultimately define the three-dimensional supramolecular architecture of this compound.

Table 2: Predicted π-Stacking Parameters for the 1,3-Dithiole Ring of this compound

| Interacting Rings | Type of Interaction | Predicted Centroid-to-Centroid Distance (Å) |

| 1,3-Dithiole - 1,3-Dithiole | π-π Stacking | 3.4 - 3.8 |

Note: This data is based on values reported for similar dithiole-containing compounds.

Advanced Applications in Organic Synthesis and Functional Materials Science

Role as a Versatile Synthetic Building Block

2-(1,3-Dithiol-2-ylidene)malonic acid serves as a highly adaptable synthetic building block due to its distinct functional components. The 1,3-dithiole-2-ylidene portion of the molecule is a derivative of the tetrathiafulvalene (B1198394) (TTF) family, known for its strong electron-donating properties. nih.gov This electron-rich heterocycle is contrasted by the malonic acid group, which is electron-withdrawing. This inherent duality makes the molecule a pre-designed donor-acceptor system.

The reactivity of the dicarboxylic acid moiety allows for a variety of chemical transformations, such as conversion to amides, esters, or other derivatives. For instance, similar dithiole-dicarboxylic acids have been successfully coupled with amino acids using agents like HBTU to form 2-thioxo-1,3-dithiol-carboxamides, demonstrating the utility of the carboxyl groups for creating more complex structures. mdpi.com This versatility enables chemists to incorporate the dithiole unit into larger molecular frameworks, polymers, or supramolecular assemblies, tailoring the final properties of the material. rsc.org

Precursors for Novel π-Electron Systems

The development of novel π-electron systems is central to advancing organic electronics. These systems are characterized by delocalized electrons above and below the plane of the molecule, which governs their electronic and optical properties. This compound is a key precursor in this area. nih.gov

In the design of materials for organic electronics, tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. nih.gov While the 1,3-dithiole-2-ylidene core is electron-rich, raising the HOMO level, the attached malonic acid functions as an electron-deficient moiety, which helps to lower the LUMO level. nih.govrsc.org This intramolecular combination of donor and acceptor characteristics is a fundamental strategy for narrowing the HOMO-LUMO gap. nih.gov By chemically modifying the malonic acid group, researchers can fine-tune these energy levels, influencing the material's charge injection and transport capabilities, which is essential for its performance in electronic devices. nih.govresearchgate.net

The 1,3-dithiole unit is a fundamental component of tetrathiafulvalene (TTF), a molecule renowned for forming some of the first organic conductors. semanticscholar.orgmdpi.com Consequently, this compound is a valuable precursor for creating new organic semiconductors. The goal is often to synthesize extended, planar molecules that can arrange in the solid state to facilitate strong intermolecular π-π interactions. nih.gov These interactions create pathways for charge carriers to move through the material.

Research has shown that attaching 1,3-dithiole units to fused aromatic cores can create extended TTF-like structures that exhibit reversible one-electron oxidations, a key property for p-type semiconductor behavior. nih.gov The synthesis of such molecules is a step toward developing high-performance organic field-effect transistors (OFETs) and other electronic components. researchgate.netnih.gov

The most prominent application of this building block is in the synthesis of donor-π-acceptor (D-π-A) systems. rsc.org In these architectures, the electron-donating 1,3-dithiol-2-ylidene group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The malonic acid itself can act as the acceptor, or it can be the point of attachment for a stronger acceptor moiety.

These D-π-A molecules often exhibit significant intramolecular charge-transfer (ICT) upon photoexcitation, leading to interesting photophysical properties, including applications in non-linear optics (NLO). rsc.orgrsc.org The efficiency of the charge transfer and the resulting properties can be systematically tuned by modifying the donor, the acceptor, and the π-bridge, making this a modular approach to designing functional materials. mdpi.com

Table 1: Properties and Applications of Dithiole-Based Architectures

| Feature | Structural Component | Resulting Property | Application |

| Electron Donating Core | 1,3-Dithiole-2-ylidene | Electron-rich nature; raises HOMO level | Organic Semiconductors, Donor in D-π-A systems |

| Electron Withdrawing Group | Malonic Acid / Derivatives | Electron-deficient nature; lowers LUMO level | Acceptor in D-π-A systems, Energy level tuning |

| Intramolecular D-A System | Dithiole + Malonic Acid | Intramolecular Charge Transfer (ICT) | Non-Linear Optics (NLO), Chromophores |

| Extended Conjugation | Fused Ring Systems | Enhanced π-delocalization, π-π stacking | Organic Conductors, Organic Field-Effect Transistors (OFETs) |

Catalytic Applications and Ligand Design

While the primary applications of this compound are in materials science, its structure suggests potential in coordination chemistry and catalysis. The sulfur atoms in the 1,3-dithiole ring possess lone pairs of electrons that can coordinate to metal centers. This allows for the possibility of designing novel ligands for transition metal catalysts. By functionalizing the malonic acid group, the solubility and electronic properties of the resulting metal complex could be controlled. Although this remains a less explored area compared to its role in electronic materials, the fundamental structure is related to dithiolene ligands, which are well-established in coordination chemistry. rsc.org

Role in the Construction of Complex Molecular Architectures

Beyond simple D-π-A chromophores, this compound is a key ingredient for building complex, multi-component molecular architectures. rsc.orgmdpi.com The reactive acid groups provide synthetic handles to link the dithiole core to other molecular units, leading to the construction of fused, rigid, and planar systems. nih.gov

Creating these larger, well-defined structures is crucial for controlling the solid-state packing of molecules. A planar geometry and extended π-conjugation promote effective π-π stacking, which is essential for efficient charge transport in organic electronic devices. nih.gov The ability to use this compound to build everything from discrete chromophores to extended, fused molecular systems highlights its importance as a foundational block in the rational design of advanced functional materials. nih.govrsc.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Accessibility

While methods for synthesizing related 1,3-dithiole structures exist, a primary focus for future research will be the development of more efficient, scalable, and cost-effective synthetic routes to 2-(1,3-dithiol-2-ylidene)malonic acid and its esters. Current processes can suffer from low yields or require harsh conditions and less accessible reagents. google.com For instance, established syntheses have reported yields between 30-50%. google.com

Exploration of Undiscovered Reactivity Patterns

The this compound scaffold possesses multiple reactive sites, including the carboxylic acid groups, the carbon-carbon double bond, and the sulfur-containing ring. A key future direction is the systematic exploration of its reactivity to synthesize novel molecular architectures. The malonic acid fragment can be readily converted into various esters, amides, and other functional groups, allowing for extensive derivatization.

Furthermore, the dithiole core is a precursor to important classes of compounds like tetrathiafulvalene (B1198394) (TTF) and 1,4-dithiafulvene (DTF) derivatives, which are central to the field of molecular electronics. rsc.org The reactivity of related compounds, such as 2-(1,3-dithiolan-2-ylidene)malononitrile, has been shown to yield complex heterocyclic systems like pyrazoles upon reaction with phenylhydrazine. researchgate.net Investigating analogous transformations with this compound could unveil new families of compounds with unique electronic or optical properties.

Computational Design of Advanced Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in guiding the synthesis of advanced derivatives of this compound. DFT calculations allow for the prediction of molecular structures, electronic properties, and spectroscopic characteristics before undertaking complex synthetic work. mdpi.comnih.gov This approach accelerates the discovery of molecules with specific, tunable properties for targeted applications.

For derivatives of this compound, computational studies can predict key parameters that govern their performance in electronic devices. mdpi.comresearchgate.net By modeling the effects of different substituents on the core structure, researchers can design molecules with optimized HOMO-LUMO energy gaps, ionization potentials, and electron affinities. mdpi.com This in-silico design process is crucial for developing new organic semiconductors, dyes for solar cells, and components for optical data storage. researchgate.netnih.gov

Table 1: Key Parameters for Computational Design of Derivatives

| Parameter | Significance in Material Design | Computational Method |

|---|---|---|

| HOMO/LUMO Energy Gap | Determines the electronic absorption/emission properties and electrochemical stability. A smaller gap is often desired for near-infrared absorbing materials. | DFT, Time-Dependent DFT (TD-DFT) |

| Ionization Potential (IP) | Relates to the energy required to remove an electron (hole injection barrier). Lower IP is favorable for p-type semiconductor materials. | DFT (B3LYP functional) |

| Electron Affinity (EA) | Relates to the energy released when an electron is added (electron injection barrier). Higher EA is favorable for n-type semiconductor materials. | DFT (B3LYP functional) |

| Reorganization Energy | Measures the energy cost of geometric relaxation upon charge transfer. Lower values are crucial for achieving high charge carrier mobility. | DFT |

| Molecular Geometry | Planarity and intermolecular packing influence charge transport in the solid state. | DFT Geometry Optimization |

This interactive table summarizes key parameters that can be calculated using computational methods to predict the functional properties of new derivatives.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on creating complex, functional systems through non-covalent interactions like hydrogen bonding and π-π stacking. youtube.comrsc.org The this compound molecule is an excellent candidate for integration into such assemblies. Its two carboxylic acid groups are powerful hydrogen bond donors and acceptors, enabling the formation of predictable, ordered structures such as tapes, sheets, or three-dimensional networks. nih.gov

Future research will likely explore the self-assembly of this compound and its derivatives to create novel supramolecular materials. youtube.com This could include the formation of host-guest complexes, where the dithiole moiety acts as a recognition site, or the construction of responsive materials like supramolecular gels. nih.govthieme-connect.de The use of automated discovery platforms, which combine robotic synthesis with analytical techniques, could accelerate the exploration of these complex systems. youtube.com The sulfur atoms in the dithiole ring can also coordinate with metal ions, opening a path to the creation of coordination polymers and metal-organic frameworks (MOFs) with tailored porosity and catalytic properties.

Development of New Functional Materials

A major driver for future research into this compound is its potential as a building block for new functional materials. The inherent electronic and optical properties of the 2-ylidene-1,3-dithiole fragment make it suitable for a range of applications. researchgate.net

Derivatives have already been identified for use in UV-protective coatings and optical data storage materials. researchgate.net The sulfur-rich core is also a key component in conductive materials. mdpi.com A significant breakthrough has been the use of a related structure, 2-(1,3-dithiol-2-ylidene)acetonitrile, when fused with naphthalenediimides, to create high-performance n-type polymeric semiconductors with electron mobilities up to 0.38 cm² V⁻¹ s⁻¹. nih.gov This result strongly suggests that polymers incorporating the this compound unit could exhibit exceptional electron-transporting properties, making them valuable for organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and other electronic devices. nih.gov

Table 2: Potential Applications of Functional Materials Derived from this compound

| Application Area | Enabling Property | Specific Derivative/System |

|---|---|---|

| Organic Electronics | High electron mobility, tunable LUMO level. nih.gov | Donor-acceptor copolymers for organic thin-film transistors (OTFTs). nih.gov |

| Optical Data Storage | Strong absorption in the near-UV range, photostability. researchgate.net | Functionalized 2-ylidene-1,3-dithiole fragments. researchgate.net |

| Conductive Materials | π-electron system, potential for charge-transfer complex formation. mdpi.com | Coordination compounds and charge-transfer complexes derived from the dithiole core. researchgate.net |

| Sensors | Ability to form host-guest complexes, potential for colorimetric or fluorescent changes upon binding. | Supramolecular assemblies incorporating the dithiole and malonic acid units. |

| UV-Protective Coatings | Absorption of UV radiation. researchgate.net | Polymers or additives containing the 2-ylidene-1,3-dithiole chromophore. researchgate.net |

This interactive table outlines potential applications for materials developed from the title compound, linking them to the underlying chemical properties.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 2-(1,3-Dithiol-2-ylidene)malonic acid derivatives?

Answer:

Synthesis of this compound derivatives often involves nucleophilic aromatic substitution (SNAr) or condensation reactions. For example, dithiolate salts can react with aryl difluorides to introduce the dithiol-ylidene group into conjugated systems. This approach leverages the strong electron-withdrawing nature of the dithiol-ylidene moiety to stabilize intermediates . Challenges include controlling regioselectivity and avoiding side reactions, such as hydrolysis of ester precursors. Alternative routes may involve functionalizing malonic acid esters with sulfur-containing groups under controlled conditions .

Key Methodological Considerations:

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to optimize yields.

- Purification via recrystallization or column chromatography to isolate products.

Basic Question: How is the molecular structure of this compound derivatives characterized?

Answer:

X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of 2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde (a related compound) was determined using a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Data refinement employed SHELX software (e.g., SHELXL2013), yielding a high-resolution structure (R factor = 0.024) . Key parameters include:

| Crystallographic Data | Values |

|---|---|

| Space group | Orthorhombic, P212121 |

| Unit cell dimensions | a = 3.8466 Å, b = 7.4052 Å, c = 30.577 Å |

| Z (molecules per unit cell) | 4 |

| Flack parameter (chirality) | 0.01 (4) |

Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups and connectivity .

Advanced Question: How does the dithiol-ylidene group influence electronic properties in organic semiconductors?

Answer:

The dithiol-ylidene moiety acts as a strong electron-withdrawing group due to its zwitterionic resonance structure, enhancing charge transport in organic semiconductors. For instance, in 5,6-difluoro-1,2,5-benzothiadiazoles functionalized with dithiol-ylidene groups, the electron deficiency improves n-type carrier mobility. Computational studies (DFT) and cyclic voltammetry are used to quantify electron affinity and HOMO-LUMO gaps .

Data Contradictions:

- Some studies report reduced solubility due to planar conjugated systems, complicating thin-film fabrication.

- Discrepancies in carrier mobility measurements may arise from crystallinity variations or impurities.

Advanced Question: What challenges arise in hydrolyzing ester precursors to obtain this compound?

Answer:

Hydrolysis of diethyl 2-(perfluorophenyl)malonate under basic (NaOH) or acidic (HBr/AcOH) conditions often fails to yield the desired acid, instead producing decarboxylated products like 2-(perfluorophenyl)acetic acid (63% yield under HBr/AcOH) . This highlights competing reaction pathways:

| Hydrolysis Pathway | Outcome |

|---|---|

| Base-catalyzed (NaOH) | Incomplete hydrolysis, side products |

| Acid-catalyzed (HBr/AcOH) | Decarboxylation dominates |

Mitigation Strategies:

- Use protective groups for carboxylate moieties during synthesis.

- Explore enzymatic or microwave-assisted hydrolysis for better control.

Basic Question: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity (detection limits <1 ng/mL) for quantifying malonic acid derivatives in complex samples. Key steps include:

Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction.

Derivatization: For GC-MS, silylation (e.g., BSTFA) enhances volatility.

Quantification: Internal standards (e.g., ¹³C-labeled analogs) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.